Superior Anti‑Pneumococcal Potency: 8‑Fold Lower MIC90 Than Levofloxacin
Moxifloxacin exhibits a markedly lower MIC90 against Streptococcus pneumoniae compared to levofloxacin. In a large surveillance study, moxifloxacin demonstrated an MIC90 of 0.25 mg/L, whereas levofloxacin required 1 mg/L, representing an 8‑fold difference in potency against this key respiratory pathogen [1].
| Evidence Dimension | MIC90 (mg/L) against S. pneumoniae |
|---|---|
| Target Compound Data | 0.25 mg/L |
| Comparator Or Baseline | Levofloxacin: 1 mg/L |
| Quantified Difference | 4‑fold lower (0.25 vs 1.0 mg/L) |
| Conditions | 729 clinical isolates; broth microdilution per NCCLS guidelines |
Why This Matters
A lower MIC90 translates to higher probability of target attainment at standard doses and reduces the risk of selecting resistant subpopulations.
- [1] Critchley IA, Blosser-Middleton RS, Jones ME, et al. Baseline study to determine in vitro activity of moxifloxacin against contemporary clinical isolates. J Chemother. 2002;14(1):9-16. View Source
